molecular formula C9H11N3O B3263650 1-[(Pyridin-3-yl)methyl]imidazolidin-2-one CAS No. 37732-90-4

1-[(Pyridin-3-yl)methyl]imidazolidin-2-one

Cat. No.: B3263650
CAS No.: 37732-90-4
M. Wt: 177.2 g/mol
InChI Key: NIRRQAZKFGNFGA-UHFFFAOYSA-N
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Description

1-[(Pyridin-3-yl)methyl]imidazolidin-2-one ( 37732-90-4) is a nitrogen-containing heterocyclic compound with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol . This chemical serves as a versatile scaffold and key intermediate in medicinal chemistry and pesticide research. The imidazolidin-2-one core is of significant interest due to its presence in compounds with a wide range of biological activities . Researchers utilize this and related structures in the development of novel therapeutic agents, including inhibitors of enzymes like CYP 17 for the treatment of conditions such as prostate cancer . Furthermore, closely related structural analogs, such as the 6-chloro derivative, are recognized as metabolites of important insecticides like imidacloprid, making this compound class valuable for toxicological and environmental degradation studies . The molecular structure features a pyridine ring linked to the imidazolidin-2-one moiety via a methylene bridge, providing distinct sites for chemical modification and structure-activity relationship (SAR) exploration. As a building block, it enables the synthesis of more complex, disubstituted derivatives for various applications in drug discovery and agrochemical research . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyridin-3-ylmethyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-9-11-4-5-12(9)7-8-2-1-3-10-6-8/h1-3,6H,4-5,7H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRRQAZKFGNFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques (e.g., NMR, FT-IR)

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental tools for the elucidation of the molecular structure of 1-[(Pyridin-3-yl)methyl]imidazolidin-2-one.

¹H-NMR spectroscopy is instrumental in identifying the various proton environments within the molecule. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) bridge (-CH₂-), and the imidazolidinone ring. For instance, in related structures, the methylene protons adjacent to the nitrogen of the imidazolidinone ring typically appear as a doublet, while the protons of the imidazolidinone ring itself present as multiplets. mdpi.com The aromatic protons of the pyridyl group would reside in the downfield region of the spectrum. mdpi.com

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would display characteristic peaks for the carbonyl carbon (C=O) of the imidazolidinone ring, typically in the range of 155-175 ppm, along with signals for the carbons of the pyridyl and imidazolidinone rings and the bridging methylene carbon. mdpi.com

FT-IR spectroscopy provides crucial information about the functional groups present. Key vibrational bands would include a strong absorption peak for the carbonyl (C=O) stretching of the urea (B33335) moiety within the imidazolidinone ring, typically observed around 1600-1700 cm⁻¹. mdpi.com Additionally, N-H stretching vibrations would be visible, often in the range of 3200-3400 cm⁻¹, and C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would appear around 2900-3100 cm⁻¹. researchcommons.org The presence of the pyridine ring would also contribute characteristic C=N and C=C stretching vibrations in the fingerprint region. researchcommons.org

Single-Crystal X-ray Diffraction Studies of this compound and its Analogs

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and details of the crystal packing. While data for the parent compound is not widely published, extensive studies on its close analog, 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one (B1256292), offer significant insights. nih.govresearchgate.netnih.gov

X-ray diffraction studies on 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one reveal bond lengths and angles that are consistent with standard values for similar chemical structures. nih.govresearchgate.net The geometry of the imidazolidinone and pyridine rings does not show significant deviation from expected parameters.

Table 1: Selected Bond Lengths for 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one

Bond Length (Å)
Cl1—C6 1.746 (3)
N1—C6 1.298 (4)
N1—C2 1.344 (4)
N8—C12 1.359 (4)
N8—C9 1.442 (4)
C9—C10 1.534 (5)

Data sourced from Kant et al. (2012). nih.gov

The conformation of the molecule is defined by the relative orientation of its constituent rings. In the crystal structure of the chlorinated analog, the pyridine ring and the mean plane of the imidazolidinone ring are not coplanar. nih.govnih.gov The dihedral angle between these two planes is reported to be 76.2 (1)°. nih.govnih.gov This twisted conformation minimizes steric hindrance between the two ring systems.

The five-membered imidazolidinone ring itself is not perfectly planar and typically adopts a puckered or envelope conformation. researchgate.netresearchgate.netresearchgate.net In one such analog, the imidazolidine (B613845) ring was found to have an envelope conformation where one of the carbon atoms is displaced from the mean plane defined by the other four atoms. researchgate.netresearchgate.net

The crystal packing of this compound analogs is significantly influenced by intermolecular hydrogen bonds. nih.gov In the solid state of the chlorinated analog, pairs of molecules are linked by N—H⋯O hydrogen bonds to form centrosymmetric inversion dimers. nih.govresearchgate.netnih.gov The hydrogen atom from the N-H group of the imidazolidinone ring on one molecule forms a hydrogen bond with the carbonyl oxygen atom (C=O) of an adjacent molecule.

Table 2: Hydrogen-Bond Geometry for 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one

D—H⋯A d(D—H), Å d(H⋯A), Å d(D⋯A), Å ∠(DHA), °
N11—H11⋯O12 0.85 (5) 2.08 (5) 2.924 (4) 174 (5)
C4—H4⋯N1 0.93 2.55 3.369 (5) 147

D = donor atom; A = acceptor atom. Data sourced from Kant et al. (2012). nih.gov

In addition to hydrogen bonding, π-π stacking interactions play a role in the crystal packing of these molecules. nih.govmdpi.com For the chlorinated analog, π-π stacking is observed between the pyridine rings of adjacent, inversion-related molecules. nih.govresearchgate.netnih.gov The centroid-to-centroid distance between these stacked pyridine rings is 3.977 (2) Å, which is a typical distance for such interactions, contributing to the stabilization of the crystal structure. nih.gov These interactions involve the overlap of the π-electron clouds of the aromatic rings. rsc.org

Hirshfeld Surface Analysis and Supramolecular Properties

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties such as normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. researchgate.net

For related heterocyclic compounds, Hirshfeld analysis reveals that the crystal packing is dominated by several key interactions. nih.govresearchgate.netnih.gov The most significant contributions typically come from H···H contacts, which often comprise the largest portion of the molecular surface due to the abundance of hydrogen atoms. researchgate.netiucr.org

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies for Target Identification and Binding Affinity Prediction

Molecular modeling and docking studies are instrumental in identifying potential protein targets and predicting the binding affinity of "1-[(Pyridin-3-yl)methyl]imidazolidin-2-one". These computational techniques simulate the interaction between the compound and various biological macromolecules, offering a glimpse into its mechanism of action at the molecular level.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling for "this compound" and its analogs, particularly the neonicotinoid class of insecticides, has predominantly focused on the nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govsigmaaldrich.com These receptors are crucial for synaptic transmission in the insect central nervous system. Computational studies have shown that the binding of neonicotinoids to nAChRs is a key factor in their insecticidal activity. sigmaaldrich.com

The interaction profile of these compounds is characterized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The pyridine (B92270) ring and the imidazolidin-2-one moiety are both critical for establishing these interactions within the receptor's binding pocket. The nitrogen atom in the pyridine ring, for instance, can act as a hydrogen bond acceptor, a common feature in many biologically active molecules. researchgate.netyoutube.com

Table 1: Predicted Ligand-Protein Interactions for Pyridinylmethyl Imidazolidinone Analogs

Interaction TypeKey Interacting Residues (Predicted)Moiety Involved
Hydrogen BondingTyrosine, Tryptophan, SerineImidazolidin-2-one (C=O group), Pyridine (N atom)
Hydrophobic InteractionsLeucine, Valine, PhenylalaninePyridine ring, Imidazolidine (B613845) ring
Cation-π InteractionsTryptophan, TyrosinePyridine ring

This table is a representation of predicted interactions based on studies of analogous compounds.

Prediction of Binding Modes and Key Residues

The prediction of binding modes for "this compound" analogs within the nAChR binding site reveals the importance of specific amino acid residues. nih.gov Studies on related neonicotinoids have identified key aromatic residues such as tryptophan, tyrosine, and phenylalanine as being crucial for binding. nih.govresearchgate.net These residues can form π-π stacking interactions with the pyridine ring of the ligand, thereby stabilizing the complex.

Furthermore, the imidazolidin-2-one core can form hydrogen bonds with polar residues in the binding pocket. The carbonyl oxygen is a potential hydrogen bond acceptor, while the NH group can act as a hydrogen bond donor. The precise orientation of the molecule within the binding site is critical for its activity, and even small changes in the substitution pattern can lead to significant differences in binding affinity. nih.gov

Pharmacophore Modeling and Design

Pharmacophore modeling is a powerful tool for identifying the essential structural features of a molecule that are responsible for its biological activity. acs.org This information can then be used to design new, more potent compounds.

Identification of Essential Structural Features for Activity

For neonicotinoid insecticides, including analogs of "this compound", pharmacophore models have been developed to define the key elements required for nAChR binding. researchgate.net These models typically include:

A hydrogen bond acceptor feature, corresponding to the nitrogen atom of the pyridine ring.

A hydrogen bond donor/acceptor feature associated with the imidazolidin-2-one ring.

A hydrophobic/aromatic feature represented by the pyridine ring.

The relative spatial arrangement of these features is critical for optimal interaction with the receptor.

Bioisosteric Replacement Modeling

Bioisosteric replacement is a strategy used in drug design to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comrsc.orgspirochem.comnih.govdrughunter.com

In the context of "this compound", bioisosteric replacement modeling could explore the substitution of the pyridine ring with other heteroaromatic systems to investigate the impact on binding affinity and selectivity. For example, replacing the pyridine with a thiazole (B1198619) or pyrazole (B372694) ring could alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to improved interactions with the target receptor. Similarly, modifications to the imidazolidin-2-one ring could be explored to enhance metabolic stability or fine-tune the hydrogen bonding pattern.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic structure and geometry of molecules. bohrium.com These calculations are valuable for understanding the reactivity and intermolecular interactions of "this compound".

While specific quantum chemical studies on "this compound" are not widely available, data from its chlorinated analog, "1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one", offers significant insights. researchgate.net The crystal structure of this analog reveals a dihedral angle of 76.2(1)° between the pyridine and imidazolidine rings. researchgate.net This non-planar conformation is likely a key determinant of its binding to target proteins.

Quantum chemical calculations on related neonicotinoids have been used to analyze the molecular electrostatic potential (MEP), which indicates the regions of a molecule that are electron-rich or electron-poor. acs.org The MEP for "this compound" would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, making these sites favorable for electrophilic attack or hydrogen bonding. The distribution of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can also be calculated to assess the molecule's chemical reactivity and electronic transitions.

Table 2: Calculated Molecular Properties of a Related Compound, 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one (B1256292)

PropertyValueSource
Molecular FormulaC9H10ClN3O researchgate.net
Molecular Weight211.65 g/mol researchgate.net
Dihedral Angle (Pyridine-Imidazolidine)76.2 (1)° researchgate.net

This data is for the chlorinated analog and serves as a reference for the likely properties of the subject compound.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for calculating properties like molecular geometries, vibrational frequencies, and energies of chemical reactions. scirp.org

For molecules like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p) or 6-31+G(d,p), would be employed to optimize the molecular geometry and determine its electronic properties. scirp.orgscirp.org These calculations can yield important parameters that describe the molecule's reactivity and stability, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scirp.org

In a study on a series of imidazo[1,2-a]pyridinyl-chalcone derivatives, DFT calculations at the B3LYP/6-311G(d) level were used to determine global and local reactivity parameters. scirp.org Similarly, for the related compound 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, DFT calculations were performed to determine the HOMO-LUMO energy gap and binding energies. researchgate.netnih.gov While specific energetic data for this compound is not present in the searched literature, the table below shows crystal data for the analogous compound, 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one, which provides foundational information for such theoretical calculations. nih.govresearchgate.net

Table 1. Crystal Data for 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. nih.govresearchgate.net
ParameterValue
Molecular FormulaC₉H₁₀ClN₃O
Molecular Weight (Mr)211.65
Crystal SystemTriclinic
Space GroupP1
a (Å)5.9864 (3)
b (Å)7.4724 (5)
c (Å)11.0235 (8)
α (°)83.103 (6)
β (°)80.040 (5)
γ (°)80.020 (5)
Volume (ų)476.26 (5)
Z2

Tautomerism Studies and Stability Analysis

Tautomers are isomers of a chemical compound that readily interconvert. This phenomenon is crucial for understanding the reactivity and biological activity of many heterocyclic compounds. Computational methods, particularly DFT, are highly effective for studying the relative stabilities of different tautomeric forms. mdpi.comnih.gov By calculating the Gibbs free energies of the possible tautomers, researchers can predict their equilibrium populations in various environments (gas phase or in solution). mdpi.comscispace.com

For a molecule like this compound, potential tautomerism could involve the imidazolidin-2-one ring, which can exist in keto-enol or lactam-lactim forms. researchgate.net A computational study on substituted pyrazolin-5-ones, for example, used DFT to investigate the stabilities of CH, NH, and OH tautomeric forms. researchgate.net Similarly, research on aminopurines has shown that both substituents and the solvent environment can significantly affect the relative stabilities of tautomers, sometimes even changing the most preferred tautomeric form. nih.gov

Thermodynamic results from such studies, including changes in enthalpy (ΔH) and Gibbs free energy (ΔG), indicate whether a tautomerization process is spontaneous and endothermic or exothermic. scispace.com While specific tautomerism studies for this compound were not found, the principles from studies on similar heterocyclic systems suggest that the lactam form would be the most stable, but this would need to be confirmed by specific calculations.

Excitation Energy and Reaction Mechanism Calculations

Time-dependent DFT (TD-DFT) is a primary computational tool for investigating the excited states of molecules, allowing for the calculation of electronic excitation energies, which correspond to the absorption of light in UV-Vis spectroscopy. These calculations are fundamental for understanding the photophysical properties of a compound.

Furthermore, DFT is extensively used to elucidate reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a chemical transformation to occur. For instance, in a proposed mechanism for the formation of imidazolidine-2-ones from urea (B33335) derivatives, DFT calculations could be used to model the transition states and intermediates, such as the iminium cation, providing insights into the reaction pathway. mdpi.com Although no specific excitation energy or reaction mechanism calculations for this compound were identified, this methodology is standard for exploring the reactivity of novel compounds.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. It is plotted on the electron density surface and uses a color scale to indicate regions of negative and positive electrostatic potential. nih.govresearchgate.net

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They are typically found around electronegative atoms like oxygen and nitrogen. scirp.orgresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. They are often located around hydrogen atoms, particularly those attached to electronegative atoms. researchgate.net

An MEP analysis of this compound would likely show a negative potential around the carbonyl oxygen of the imidazolidin-2-one ring and the nitrogen of the pyridine ring, indicating these as sites for electrophilic interaction. Conversely, positive potentials would be expected around the N-H proton of the imidazolidinone ring and the hydrogens on the pyridine ring. In a study of a different heterocyclic molecule, the MEP was calculated to predict reactive sites for electrophilic and nucleophilic attack, demonstrating the utility of this analysis. researchgate.net For the related compound 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one, crystal structure analysis reveals N—H⋯O hydrogen bonds, which are consistent with the expected electrostatic potential distribution. nih.govresearchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational changes, flexibility, and intermolecular interactions of a molecule. nih.govmdpi.com

For a flexible molecule like this compound, which has a rotatable bond connecting the pyridine and imidazolidinone rings, MD simulations would be invaluable. Such simulations could explore the accessible conformations of the molecule, determining the most stable spatial arrangements and the energy barriers between them. In the solid state, the crystal structure of the analogous 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one shows a specific dihedral angle of 76.2(1)° between the pyridine and imidazolidinone rings. nih.govnih.gov MD simulations could reveal whether this conformation is maintained in solution or if other conformations become prevalent.

MD simulations are also crucial for studying how a molecule interacts with its environment, such as a solvent or a biological target like a protein. nih.govmdpi.com By simulating the molecule in a box of water, for example, one can study its solvation and the dynamics of hydrogen bonding. Although no MD simulation studies have been published specifically for this compound, this technique remains a key tool for understanding the dynamic behavior of such molecules. researchgate.net

Structure Activity Relationship Sar Studies of 1 Pyridin 3 Yl Methyl Imidazolidin 2 One and Its Analogs

Influence of Pyridine (B92270) Ring Substitution on Biological Activity

The pyridine ring is a critical pharmacophoric element, and its substitution pattern profoundly impacts the biological activity of this class of compounds. The position of the nitrogen atom within the ring and the nature of its substituents dictate the electronic properties and hydrogen-bonding capabilities of the molecule, which are crucial for receptor interactions.

Research on neonicotinoid insecticides, from which the important analog 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one (B1256292) is derived, has established the importance of an electron-deficient pyridine ring for potent activity. The title compound is a known metabolite of imidacloprid (B1192907). nih.govherts.ac.ukresearchgate.net The 6-chloro substituent on the pyridine ring is a key feature in many active neonicotinoids. ebi.ac.uk This chloro group acts as a strong electron-withdrawing group, which reduces the electron density of the pyridine ring system. This electronic modification is thought to be crucial for the interaction with the nAChR. Studies comparing imidacloprid with its deschloro analog (DC-Imi) have shown the significance of this chlorine atom for insecticidal activity. ebi.ac.uk

The general principles of pyridine substitution support these findings. The pyridine ring is inherently electron-deficient compared to benzene, and this is enhanced by electron-withdrawing substituents. nih.gov Due to the electron-withdrawing nature of the ring nitrogen, electrophilic substitution reactions tend to occur at the 3-position, while nucleophilic substitutions are favored at the 2- and 4-positions. nih.gov This inherent reactivity underscores the significance of the 3-pyridinylmethyl scaffold.

In broader studies of pyridine-containing compounds, the addition of various functional groups is a common strategy to modulate bioactivity. nih.govorientjchem.org For example, in a series of oxazolidinone derivatives containing a substituted pyridine ring, various heteroaromatic rings attached to the pyridine moiety were shown to enhance antibacterial activities compared to the parent drug, linezolid. nih.gov This highlights that the pyridine ring serves as a versatile scaffold for introducing further diversity to optimize biological interactions.

Table 1: Influence of Pyridine Ring Substitution on Biological Activity of Related Ligands
Compound ClassPyridine SubstitutionKey FindingReference
Neonicotinoids (e.g., Imidacloprid)6-ChloroThe electron-withdrawing chloro group is critical for high insecticidal activity at nAChRs. nih.govebi.ac.uk
Neonicotinoids (e.g., DC-Imi)Unsubstituted (deschloro)Removal of the 6-chloro group from imidacloprid significantly reduces insecticidal activity. ebi.ac.uk
OxazolidinonesSubstitution with other heteroaromatic ringsEnhanced in vitro and in vivo antibacterial activities compared to linezolid. nih.gov

Impact of Imidazolidin-2-one Ring Modifications on Activity

The imidazolidin-2-one ring is another key component of the pharmacophore, and its modification offers a route to fine-tune the molecule's properties. The imidazolidin-2-one scaffold is a common motif in many pharmaceuticals and biologically active compounds. mdpi.commdpi.com Modifications can include substitution on the nitrogen atoms or the carbon atoms of the ring.

Studies on nitromethylene analogues of imidacloprid have investigated the effects of methylation on the imidazolidine (B613845) ring. Specifically, the introduction of methyl groups at the 4- and 5-positions of the ring was explored. nih.gov The synthesis of these analogs often requires stereocontrolled methods to produce specific enantiomers, indicating that the three-dimensional arrangement of these substituents is critical for activity. nih.gov

In a separate line of research focusing on anticancer agents, a series of 4-(het)arylimidazolidin-2-ones were synthesized. mdpi.com This work demonstrated that the imidazolidin-2-one ring could be successfully substituted at the 4-position with various aromatic and heterocyclic groups, leading to compounds with cytotoxic activity. The synthesis was highly regioselective, yielding the 4-substituted product exclusively over the 5-substituted isomer. mdpi.com This suggests that the position of substitution on the imidazolidinone ring is a critical determinant of the resulting molecular shape and biological function.

The development of synthetic methodologies for imidazolidin-2-ones highlights the accessibility of various substitution patterns, including N-alkylation and C-alkylation, which allows for broad exploration of the chemical space around this core structure. mdpi.com

Linker Chain Variations and Conformational Flexibility

The conformational flexibility of these molecules is significant. X-ray crystallography of 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one has revealed that the dihedral angle between the plane of the pyridine ring and the mean plane of the imidazolidin-2-one ring is 76.2°. researchgate.netnih.gov This significant twist indicates a non-planar conformation in the solid state, which likely influences its binding mode to target proteins. The structure is further stabilized by intermolecular hydrogen bonds and π–π stacking interactions between pyridine rings. nih.gov

While direct studies on varying the linker length (e.g., to ethylene) for 1-[(pyridin-3-yl)methyl]imidazolidin-2-one are not widely reported, research on related nicotinic agonists provides valuable insights. For example, in studies of acyclic neonicotinoids, increasing the chain length of alkyl substituents on the amino nitrogen atom was found to reduce the affinity for the agonist binding site on the insect nAChR. documentsdelivered.com This suggests that the distance and flexibility between the key pharmacophoric elements are finely tuned for optimal activity, and deviations such as lengthening the linker could be detrimental to binding affinity.

Bioisosteric Strategies and Their Effect on Potency and Selectivity

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize drug properties by substituting one functional group with another that has similar physicochemical characteristics. estranky.skdrughunter.com This approach has been applied to the this compound scaffold to explore new chemical space and modulate biological activity.

One common bioisosteric modification involves replacing the imidazolidin-2-one ring with other five-membered heterocycles.

Oxazolidinone: The replacement of an N-H group in the imidazolidin-2-one ring with an oxygen atom yields an oxazolidinone analog. A series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives were synthesized and showed potent antibacterial activity, demonstrating that the oxazolidinone core can serve as an effective bioisostere. nih.gov

Thiazolidinone: The substitution of the N-H group with a sulfur atom leads to a thiazolidinone ring. The thiazolidine (B150603) ring, containing a toxophoric –N=C–S linkage, is associated with a wide range of biological activities. orientjchem.org The synthesis of 2-aryl-3-[substituted pyridin-2-yl]-amino/methylamino thiazolidin-4-ones has been reported, with some analogs showing promising fungicidal properties. orientjchem.org

Another bioisosteric strategy is the replacement of the carbonyl oxygen (C=O) with a thiocarbonyl group (C=S), converting the imidazolidin-2-one into an imidazolidine-2-thione. This modification can alter the hydrogen-bonding capacity and electronic properties of the molecule, potentially leading to different biological activities. capes.gov.br

Table 2: Bioisosteric Replacements for the Imidazolidin-2-one Ring
Original MoietyBioisosteric ReplacementResulting ScaffoldObserved ActivityReference
Imidazolidin-2-oneNH → OOxazolidin-2-onePotent antibacterial activity nih.gov
Imidazolidin-2-oneNH → SThiazolidin-4-oneFungicidal properties orientjchem.org
Imidazolidin-2-one-NH-CO- → -N=C-N- or -N-N-CO-Pyrazole (B372694) or Pyrazolidin-3-oneReduced cytotoxic activity compared to parent researchgate.net
Carbonyl (C=O)C=SImidazolidine-2-thioneAlters agonist-specific state transitions at nAChRs capes.gov.br

Understanding Differential Activities of Regioisomers and Stereoisomers

The precise three-dimensional arrangement of atoms (stereochemistry) and the position of substituents (regiochemistry) are critical factors that govern the biological activity of chiral and polysubstituted molecules.

Regioisomers: The connectivity of the methylimidazolidinone moiety to the pyridine ring (i.e., at the 2-, 3-, or 4-position) defines the compound's regioisomers. The parent compound is the 3-pyridyl isomer. The inherent electronic properties of the pyridine ring make the 3-position most susceptible to electrophilic attack, while the 2- and 4-positions are more susceptible to nucleophilic attack. nih.gov This has implications for both the synthesis and the biological function of these isomers. While direct comparative studies across all three pyridyl regioisomers of this specific scaffold are limited, in many classes of nicotinic ligands, the 3-pyridyl structure is essential for potent agonist activity, mimicking the orientation of key functional groups in acetylcholine (B1216132) and nicotine. Bioisosteric replacement of a pyridine ring for an isoxazole (B147169) in other nicotinic ligands has been shown to produce compounds with high affinity, further highlighting the importance of the specific heteroaromatic ring and its substitution pattern. nih.gov

Within the imidazolidinone ring itself, regioselectivity can be crucial. For instance, synthetic methods have been developed for the highly regioselective preparation of 4-substituted imidazolidin-2-ones, avoiding the formation of 5-substituted isomers. mdpi.com This control is vital, as the different placement of substituents leads to distinct molecular shapes and, consequently, different biological activities.

Stereoisomers: If the imidazolidin-2-one ring is substituted at the 4- or 5-positions, chiral centers are created, and the resulting stereoisomers can exhibit markedly different biological activities. Research on chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives has shown that the relative configuration of substituents on the imidazolidine ring is crucial. beilstein-journals.orgnih.govsemanticscholar.org For example, copper complexes of cis-configuration ligands and trans-configuration ligands were found to produce opposite enantiomers in asymmetric Henry reactions, demonstrating a high degree of stereochemical control. beilstein-journals.orgnih.gov

In a study of imidacloprid analogues with a 4,5-dimethylated imidazolidine ring, specific stereoisomers—such as (4R,5S), (4S,5R), (4R,5R), and (4S,5S)—were synthesized from chiral precursors. nih.gov The evaluation of the biological activities of these distinct stereoisomers is a critical step in SAR studies, as often only one enantiomer or diastereomer is responsible for the desired pharmacological effect, while others may be inactive or contribute to off-target effects.

Biological Activity Research Preclinical and in Vitro Studies

Antimicrobial and Antifungal Research

Research into the biological activities of pyridine (B92270) and imidazolidinone-based compounds has revealed significant potential for antimicrobial and antifungal applications. Studies on derivatives and structurally related molecules provide a framework for understanding the potential efficacy of 1-[(Pyridin-3-yl)methyl]imidazolidin-2-one. The core structures, combining a pyridine ring and a cyclic urea (B33335) or similar five-membered heterocyclic system, are recognized for their interaction with microbial targets. nih.govekb.egmdpi.com

Derivatives containing the 3-pyridyl-oxazolidinone scaffold, which is structurally analogous to the target compound, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.govmdpi.com In vitro studies show that these compounds exhibit potent inhibitory effects against strains such as Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus subtilis. nih.govmdpi.comsemanticscholar.org The activity against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, has also been reported, although often at higher concentrations compared to the activity against Gram-positive strains. mdpi.comsemanticscholar.org

For instance, certain 3-(3-pyridyl)-oxazolidinone derivatives have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics. mdpi.com The antibacterial potency of these compounds is influenced by the specific substitutions on the core structure, but the presence of the pyridine moiety is considered a key contributor to their biological action. mdpi.comnih.gov The data suggests that the pyridin-3-yl group, in particular, is a favorable component in the design of new antibacterial agents.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Structurally Related Compounds
Bacterial StrainGram StainReported MIC (µg/mL)Reference Compound(s)
Staphylococcus aureusPositive2.34 - 25Oxacillin, Cefuroxime mdpi.comnih.gov
Bacillus subtilisPositive1.17 - 16Linezolid nih.govsemanticscholar.org
Streptococcus pneumoniaePositive<0.5 - 4Linezolid nih.gov
Enterococcus faecalisPositive2 - 8Linezolid nih.gov
Pseudomonas aeruginosaNegative1.17 - >50Ceftazidime mdpi.comsemanticscholar.org
Escherichia coliNegative>100Ciprofloxacin nih.govresearchgate.net

The antifungal potential of compounds featuring imidazole (B134444) or imidazolidinone rings has been an area of active investigation. nih.govnih.govmdpi.com Studies on various derivatives indicate a moderate to significant antifungal effect against pathogenic fungi. ekb.egresearchgate.net The efficacy of these compounds has been evaluated against common fungal strains such as Candida albicans and Aspergillus niger. ekb.egmdpi.comresearchgate.net

While some pyridinium (B92312) salts exhibit low activity against Candida albicans mdpi.com, other novel imidazolidinone derivatives have shown promising results. researchgate.net For example, studies on imidazoquinoxaline derivatives, synthesized from imidazolidinone precursors, revealed potent antifungal activity. nih.govnih.gov The mechanism for this antifungal action may differ from the antibacterial mechanism, possibly involving the inhibition of fungal respiratory systems rather than cell wall disruption. mdpi.com

Table 2: In Vitro Antifungal Activity (MIC, µg/mL) of Structurally Related Compounds
Fungal StrainReported MIC (µg/mL)Reference Compound(s)
Candida albicans16 - >100Fluconazole, Tolnaftate researchgate.netfrontiersin.org
Aspergillus nigerVariesFluconazole ekb.egresearchgate.net
Cryptococcus neoformansVariesAmphotericin B mdpi.com

To elucidate the mechanism of antimicrobial action, morphological and kinetic studies have been performed on closely related compounds, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.gov Scanning electron microscopy (SEM) observations of bacteria like S. pneumoniae and S. aureus treated with these active compounds revealed significant morphological changes. nih.gov Untreated bacteria typically show a clear outline and a smooth, complete membrane. In contrast, treated bacteria exhibit distinct injuries to the cell walls and disordered cell permeability. nih.gov

Bactericidal kinetic assays provide further insight into the mode of action. mdpi.com Time-kill curve studies for related oxazolidinone derivatives against Bacillus subtilis showed that the compounds interfere with bacterial growth primarily during the logarithmic phase. mdpi.com This effect is often concentration-dependent, with higher concentrations leading to a prolonged lag phase and a shortened logarithmic phase, indicating a rapid disruption of bacterial proliferation. nih.govmdpi.com These findings suggest that the primary mechanism involves compromising the integrity of the bacterial cell envelope. mdpi.comnih.gov

Anticancer Research

The anticancer properties of pyridine-containing heterocycles and imidazolidinone derivatives are well-documented, with numerous studies highlighting their potential as scaffolds for novel antineoplastic agents. chemijournal.comirjet.net

A significant body of research has focused on the in vitro cytotoxicity of pyridine-urea and pyridine-imidazole derivatives against a panel of human cancer cell lines. chemijournal.comnih.gov Compounds structurally related to this compound have demonstrated potent cytotoxic effects against hepatocellular carcinoma (HepG2) and non-small cell lung cancer (A549) cell lines. chemijournal.comjksus.orgmdpi.commdpi.com

For example, novel pyrazolyl pyridine conjugates have shown remarkable cytotoxicity against HepG2 cells, with IC50 values in the sub-micromolar range, indicating higher potency than some standard chemotherapeutic agents. nih.gov Similarly, various benzimidazole (B57391) and benzofuran (B130515) derivatives have exhibited significant, dose-dependent cytotoxic activity against both A549 and HepG2 cell lines. jksus.orgmdpi.com These results underscore the potential of such heterocyclic structures to serve as a basis for the development of effective anticancer drugs.

Table 3: In Vitro Cytotoxicity (IC50, µM) of Structurally Related Compounds
Cell LineCancer TypeReported IC50 (µM)Reference Compound(s)
HepG2Hepatocellular Carcinoma0.18 - 15.58Doxorubicin, Cisplatin, Staurosporine jksus.orgmdpi.comnih.gov
A549Non-Small Cell Lung Cancer3.5 - 220.20Cisplatin, Etoposide jksus.orgmdpi.com
MCF-7Breast Adenocarcinoma0.22 - >50Doxorubicin chemijournal.comnih.gov

Investigations into the antitumor mechanisms of related compounds have revealed multifaceted modes of action, including the inhibition of cell proliferation and the induction of cell cycle arrest and apoptosis. mdpi.comnih.gov Flow cytometry analysis of cancer cells treated with imidazoacridinone derivatives, for instance, shows a consistent accumulation of cells in a specific phase of the cell cycle. nih.gov Depending on the compound and cell line, this arrest occurs at either the G2/M or G0/G1 phase. nih.govnih.gov

The induction of cell cycle arrest is a key mechanism for inhibiting tumor growth. mdpi.com Studies have shown that treatment with these compounds can lead to the upregulation of cell cycle inhibitors like p53 and p21. chemijournal.com Furthermore, the cytotoxic effects are often mediated by the induction of apoptosis, or programmed cell death. nih.govnih.gov Some imidazacridine derivatives have been found to inhibit topoisomerase II, an enzyme crucial for DNA replication, providing another pathway for their antitumor activity. nih.gov These mechanistic insights suggest that compounds like this compound could exert their anticancer effects by disrupting fundamental cellular processes required for tumor cell survival and proliferation.

Antiviral Research

The pyridyl imidazolidinone scaffold, of which this compound is a representative member, has been identified as a novel class of capsid-binding inhibitors targeting Enterovirus 71 (EV71). nih.gov EV71 and Coxsackievirus A16 (CVA16) are primary causative agents of Hand, Foot, and Mouth Disease (HFMD), a common infectious disease, particularly affecting infants and children. biomedres.infonih.gov The 3C protease of these viruses is a crucial enzyme for viral replication, making it a prime drug target. nih.gov

Research into pyridyl imidazolidinones has shown that these compounds fit into a hydrophobic pocket of the viral protein 1 (VP1) to prevent viral infection. researchgate.net Structure-activity relationship (SAR) studies have been conducted by synthesizing various derivatives to probe the interactions between the compounds and the EV71 VP1 protein. nih.gov For instance, a study involving eleven modified pyridyl imidazolidinones tested against six EV71 variants with single-site mutations in VP1 revealed key insights. It was found that mutations at specific sites, such as D31N or E98K, rendered the viruses susceptible to bulkier compounds, suggesting these mutations may widen the hydrophobic pocket. nih.gov Conversely, a V192M mutation conferred resistance to most derivatives, highlighting its critical role in the drug-resistance mechanism. nih.gov

Further research has led to the development of novel conjugates of imidazolidin-2-one with 1,3,5-triazine, which have demonstrated considerable inhibitory activity against both EV71 and CVA16 in plaque reduction assays without showing cytotoxicity. biomedres.info

Table 1: Antiviral Activity of Selected Pyridyl Imidazolidinone Derivatives against EV71

This table is representative of data found in the literature for related compounds, illustrating the potency of this chemical class.

CompoundTargetAssayActivity (IC₅₀)Reference
BPROZ-101EV71 VP1 V192M mutantAntiviral Efficacy5.5 µM researchgate.net
BPROZ-074EV71 VP1 V192M mutantAntiviral Efficacy6.32 µM researchgate.net

Broad-Spectrum Antiviral Potential of Imidazolidinone Derivatives

The imidazolidinone core structure is a promising scaffold in medicinal chemistry due to its association with a wide range of biological activities. researchgate.net Derivatives of imidazolidinone and the related imidazolidine-2,4-dione have shown potent activity against several viruses, including Human Immunodeficiency Virus (HIV), Dengue virus, Hepatitis C Virus (HCV), and various enteroviruses. researchgate.net This suggests a broad-spectrum potential for this class of heterocyclic compounds. researchgate.netresearchgate.net

The antiviral mechanism often involves interaction with key viral components. For example, some imidazolidinone derivatives function as CCR5 receptor antagonists, which is relevant for HIV entry inhibition. researchgate.net The versatility of the imidazolidinone scaffold allows for synthetic modifications that can extend its activity spectrum. researchgate.net While research on this compound has been more focused on enteroviruses, the broader family of imidazolidinones and related oxazolidinones has been explored for activity against other viral families, such as herpesviruses. nih.govdigitellinc.com The development of non-nucleoside inhibitors based on these scaffolds is an active area of research aimed at overcoming issues like drug resistance and toxicity associated with current antiviral therapies. nih.gov

Antioxidant Properties and Mechanisms

The investigation of the antioxidant properties of imidazolidinone derivatives is an area of active research, often evaluated using standard in vitro tests like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.comresearchgate.netdntb.gov.uanih.gov The DPPH assay is a common and reliable method to determine the ability of a compound to act as a free radical scavenger or hydrogen donor. nih.govresearchgate.net A substance with antioxidant properties will react with the stable DPPH radical, which has a deep violet color, and convert it to the non-radical form, DPPHH, resulting in a color change that can be measured spectrophotometrically. nih.gov

While studies specifically on this compound's antioxidant activity are not extensively detailed, research on structurally related compounds provides valuable insights. For instance, studies on thiazolidinone derivatives, which share a similar heterocyclic core, have demonstrated significant antioxidant activity. nih.gov The antioxidant potential of these molecules is often enhanced by incorporating phenolic fragments. mdpi.com Another study on 3-(Pyridin-2-ylmethyl)-1,3-thiazinan-4-ones, which also contain a pyridine ring, reported good radical scavenging activity in both DPPH and ABTS (2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid) tests. nih.gov However, not all derivatives show activity; a study on mercaptoalkyl derivatives of 5,5-diphenyl- and 5-arylidene hydantoins (an imidazolidine-dione structure) found them to be inactive as antioxidants. nih.gov

Table 2: Representative Antioxidant Activity Data for Related Heterocyclic Compounds

This table illustrates the type of data generated from DPPH assays for compounds structurally related to imidazolidinones.

Compound ClassAssayResultReference
Thiazinanone derivativesDPPH Radical ScavengingShowed best radical scavenging activity nih.gov
Thiazolidinone with phenolic fragmentsDPPH Radical ScavengingSignificant antioxidant activity mdpi.com
Mercaptoalkyl hydantoin (B18101) derivativesSuperoxide Scavenging & Lipid PeroxidationInactive nih.gov

Proposed Mechanistic Pathways for Antioxidant Action

The mechanism of antioxidant action for compounds like this compound is proposed based on its structural components and findings from related molecules. Oxidative stress, caused by an overproduction of reactive oxygen species (ROS), is implicated in numerous diseases. mdpi.comnih.gov Antioxidants mitigate this damage by neutralizing ROS.

The rational design of effective antioxidants often involves combining different functional groups in a single molecule. mdpi.com For imidazolidinone derivatives, the antioxidant capacity can be attributed to several features:

Nitrogen-Containing Heterocycle : The imidazolidinone ring itself, being an N-containing heterocycle, may contribute to antioxidant activity. Such structures are known to be capable of decomposing hydroperoxides. mdpi.com

Hydrogen Donation : A primary mechanism for radical scavenging is hydrogen atom transfer (HAT). The N-H group within the imidazolidinone ring could potentially donate a hydrogen atom to neutralize free radicals.

Influence of Substituents : The nature of the substituent on the imidazolidinone ring is crucial. The presence of the pyridinylmethyl group in this compound could modulate the electronic properties of the core ring system, influencing its radical scavenging potential. Studies on other derivatives show that incorporating phenolic groups, which are excellent hydrogen donors, significantly enhances antioxidant activity. mdpi.com

In some cases, the antioxidant mechanism can be linked to other biological effects. For example, in certain imidazolidin-4-one (B167674) derivatives studied for their anticancer properties, the generation of ROS was found to be a key part of their apoptotic mechanism, an effect that could be suppressed by the antioxidant N-acetylcysteine (NAC). researchgate.net This highlights the complex role these compounds can play in cellular redox balance.

Modulation of Receptor Systems and Enzyme Inhibition

The imidazolidinone scaffold is a versatile platform for developing modulators of various biological targets, including receptors and enzymes. Research has shown that derivatives of this chemical class can interact with several important physiological systems.

A notable example is the interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR). The well-known insecticide Imidacloprid (B1192907) features a related chemical structure. Its primary metabolite, 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one (B1256292), acts as an agonist at the insect's acetylcholine receptor, leading to neurotoxic effects. nih.gov This demonstrates that the pyridinylmethyl-imidazolidinone framework can effectively target this class of receptors.

Furthermore, imidazolidinone derivatives have been investigated as enzyme inhibitors. A study on 1,3-substituted imidazolidine-2,4,5-triones revealed potent inhibitory activity against cholinergic enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease. nih.gov Other related structures, such as pyridin-2-yl urea derivatives, have been developed as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a target in the mitogen-activated protein kinase (MAPK) pathway. mdpi.com These findings underscore the potential of the broader class of imidazolidinone-containing compounds to be tailored for specific enzyme inhibition.

Nicotinic Acetylcholine Receptor (nAChR) Interactions as a Basis for Insecticidal Activity

The structural backbone of this compound is closely related to neonicotinoid insecticides, which are known agonists at nicotinic acetylcholine receptors (nAChRs). nih.gov These receptors are critical for fast synaptic cholinergic transmission in the central nervous system of insects and are the molecular targets for major insecticides. nih.gov

A structurally similar compound, 1-(pyridin-3-yl-methyl)-2-nitromethylene-imidazolidine (PMNI), has been studied for its effects on different nAChR subtypes. In locust neurons, PMNI demonstrated agonist effects, followed by a complete block of acetylcholine-induced currents. Conversely, it had no significant agonist or antagonist effects on the muscle-type nAChR in mouse BC3H1 cells and only moderately blocked neuronal-type nAChRs in mouse N1E-115 neuroblastoma cells. This differential activity highlights the compound's selectivity for insect nAChRs over mammalian subtypes, suggesting it could be a valuable tool for distinguishing between them.

Another analogue, DesChlorine-Imidacloprid (DC-Imi), which also features the pyridin-3-yl-methyl group but with a nitroimino-imidazolidine head, acts as an agonist on insect nAChRs. nih.gov Studies on nAChRs from the brown planthopper (Nilaparvata lugens) expressed in Xenopus oocytes showed that DC-Imi was a more potent agonist than imidacloprid itself. nih.gov The selective toxicity of these compounds is believed to arise from specific electrostatic interactions within the nAChR binding site. nih.gov The functional activity of these compounds can vary from partial to full or even super-agonism depending on the specific nAChR subunit composition.

Table 1: Comparative Activity of a Related Compound (PMNI) on nAChR Subtypes

Cell Type Receptor Subtype Observed Effect (at 10 µM)
Locust Thoracic Ganglion Neurons Insect nAChR Agonist activity and subsequent complete block.
Mouse BC3H1 Muscle Cells Mammalian (Endplate) nAChR No significant agonistic or antagonistic effects.

Alpha-2 Adrenoceptor Agonism and I1 Receptor Interactions

The imidazolidine (B613845) ring is a core structure in ligands that bind to both α2-adrenoceptors and non-adrenergic imidazoline (B1206853) receptors (I-receptors). Clonidine, a well-known antihypertensive agent, contains an imidazoline ring and binds with similar affinity to both α2-adrenoceptors and imidazoline I1 receptors. This dual activity has led to research aimed at developing selective ligands to separate the therapeutic effects from side effects like sedation and hypotension. While the pyridin-3-yl-methyl moiety confers specificity for other targets like nAChRs, the potential for the imidazolidin-2-one core to interact with α2-adrenoceptors and I-receptors is a consideration in its broader pharmacological profile. Currently, direct studies on this compound's activity at these specific receptors are not available in the reviewed literature.

Cyclooxygenase-2 (COX-2) Inhibition Potential

Cyclooxygenase-2 (COX-2) is an inducible enzyme that mediates inflammatory reactions and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs). While direct experimental data on the COX-2 inhibitory activity of this compound is not present in the available literature, studies on related heterocyclic structures provide some context. For instance, certain pyridazine (B1198779) derivatives have been synthesized and shown to be highly potent and selective COX-2 inhibitors, with some compounds exceeding the potency of the reference drug celecoxib. Similarly, various imidazo[1,2-a]pyridine (B132010) scaffolds have been explored for COX-2 inhibition, demonstrating that this general structural class can be a suitable framework for developing selective inhibitors. These findings suggest that heterocyclic compounds containing a pyridine ring are of interest in the design of anti-inflammatory agents, but specific testing of this compound is required to determine its potential in this area.

p38 Inhibitory Activity of Pyridinyl Imidazoles

A class of compounds known as pyridinyl imidazoles are recognized as selective inhibitors of p38 mitogen-activated protein (MAP) kinase. This enzyme is involved in the production of proinflammatory cytokines. These inhibitors, such as the compound SB203580, act by binding to the ATP-binding site of the p38 kinase, effectively competing with ATP. Kinetic studies have shown that the inhibition of the kinase activity correlates with this binding. The selectivity of these pyridinyl imidazole compounds is thought to be determined by differences in non-conserved regions near the ATP binding pocket. While these findings are for pyridinyl imidazoles, they highlight the potential of the pyridinyl moiety, as present in this compound, to direct compounds toward kinase targets like p38. However, it is important to note that some pyridinyl imidazole inhibitors have been found to inhibit other kinases at higher concentrations, warranting careful interpretation of their cellular effects.

Table 2: p38 Kinase Inhibition by a Representative Pyridinyl Imidazole

Compound Target Mechanism Ki

Cannabinoid CB1 Receptor Affinity and Inverse Agonist Properties

The cannabinoid CB1 receptor is a G protein-coupled receptor primarily expressed in the central nervous system. Inverse agonists at the CB1 receptor have been investigated for therapeutic applications such as appetite suppression. These ligands bind to the receptor and produce signal transduction effects opposite to those of agonists. While a wide variety of chemical scaffolds have been developed as CB1 inverse agonists, there is no direct evidence in the reviewed literature to suggest that this compound possesses affinity for or inverse agonist properties at the cannabinoid CB1 receptor.

Glucose-Dependent Insulinotropic Activity

Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone released from the intestine after nutrient ingestion that potentiates glucose-dependent insulin (B600854) secretion from pancreatic β-cells. This is achieved through binding to its receptor on the β-cell, which leads to an increase in intracellular cAMP. The signaling pathway for GIP's insulinotropic effect is critically dependent on ATP-sensitive K+ (KATP) channels. There is currently no published research linking this compound to activity at the GIP receptor or to any direct glucose-dependent insulinotropic effects.

Role as a Chemical Probe or Scaffold in Drug Discovery

The imidazolidin-2-one scaffold is a key structural component in a number of FDA-approved drugs and is considered a valuable functionality in drug discovery and medicinal chemistry. Its utility often stems from its role as a rigid and stable core from which various functional groups can be projected to interact with biological targets.

The specific compound this compound and its close analogues serve as valuable chemical probes, particularly in the study of nAChRs. The differential activity of the related compound PMNI on insect versus mammalian nAChRs makes it a useful tool for receptor subtype characterization. Furthermore, radiolabeled pyridinyl imidazole inhibitors have been used as chemical probes to identify the specific binding site of this class of inhibitors on the p38 kinase enzyme.

The pyridinyl and imidazolidinone moieties are present in a wide range of biologically active molecules targeting diverse receptors and enzymes. For example, different pyridinyl-containing structures have been optimized to create inhibitors of mTOR, neuropeptide Y Y5 receptor, and PI3K. This demonstrates the versatility of the pyridinyl group as a scaffold component in medicinal chemistry for generating novel therapeutic agents.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1-(pyridin-3-yl-methyl)-2-nitromethylene-imidazolidine (PMNI)
Acetylcholine
Celecoxib
Clonidine
DesChlorine-Imidacloprid (DC-Imi)
Imidacloprid

Future Perspectives and Emerging Research Directions

Exploration of Unexplored Synthetic Pathways for Enhanced Diversification

The synthesis of imidazolidin-2-ones has been approached through various established routes, including the carbonylation of diamines, metal-catalyzed diamination of olefins, and the ring expansion of aziridines. nih.govnih.gov However, the exploration of novel and more efficient synthetic methodologies remains a key area of research to enhance the structural diversity of derivatives of 1-[(Pyridin-3-yl)methyl]imidazolidin-2-one.

Future synthetic strategies are likely to focus on the development of pseudo-multicomponent one-pot protocols. mdpi.com These reactions, which involve the combination of three or more reactants where some components participate in multiple steps, offer an efficient means to generate diverse compound libraries with reduced synthetic steps. mdpi.com For instance, a one-pot synthesis of 1,3-disubstituted imidazolidin-2-ones has been developed using trans-(R,R)-diaminocyclohexane, which first forms a Schiff base, is then reduced, and finally cyclized with a carbonylating agent like carbonyldiimidazole (CDI). mdpi.com This approach has demonstrated good yields, ranging from 55% to 81%. mdpi.com

Another promising avenue is the use of catalytic hydroamination of unsaturated ureas. mdpi.com Both metal-catalyzed and organo-catalyzed intramolecular hydroamidation of propargylic ureas have been shown to produce imidazolidin-2-ones under mild conditions. nih.govijnrd.org The use of phosphazene bases as organocatalysts has been particularly effective, achieving excellent yields in very short reaction times. ijnrd.org The diversification of the this compound scaffold could be achieved by exploring variations in the starting materials for these reactions, such as using different substituted pyridinylmethyl amines or exploring a wider range of unsaturated urea (B33335) precursors.

Furthermore, the regioselective synthesis of substituted imidazolidin-2-ones through the intramolecular cyclization of urea derivatives presents another opportunity for diversification. openmedicinalchemistryjournal.com Acid-catalyzed reactions of (2,2-diethoxyethyl)ureas with various nucleophiles can lead to novel 4-substituted imidazolidin-2-ones. openmedicinalchemistryjournal.com Applying this methodology to precursors of this compound could yield a library of derivatives with diverse functionalities at the imidazolidinone ring, opening up new possibilities for structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Protocols for Imidazolidin-2-one Derivatives

Synthetic ProtocolKey FeaturesAdvantagesPotential for Diversification
Pseudo-Multicomponent ReactionOne-pot, multiple bond-forming stepsHigh efficiency, reduced workupHigh, through variation of multiple starting components
Catalytic HydroaminationUse of metal or organocatalystsMild reaction conditions, high yieldsHigh, by using diverse unsaturated urea precursors
Regioselective CyclizationAcid-catalyzed cyclization of ureasControl over substituent positionHigh, through use of various nucleophiles

Identification of Novel Biological Targets for Imidazolidin-2-one Scaffolds

The imidazolidin-2-one scaffold is present in drugs targeting a range of biological entities. openmedicinalchemistryjournal.comresearchgate.net For instance, a chlorinated analogue, 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one (B1256292), is a metabolite of the insecticide Imidacloprid (B1192907), which acts as an agonist of the nicotinic acetylcholine (B1216132) receptor in insects. mdpi.comijnrd.org This highlights the potential for derivatives of this compound to interact with neurological targets.

Future research will likely focus on identifying novel biological targets for this scaffold beyond its known activities. The structural similarity of the imidazolidin-2-one core to other bioactive heterocycles suggests a broad potential for interaction with various protein families. Computational approaches, such as in silico target prediction, can be employed to screen large databases of biological targets and identify potential binding partners for this compound and its derivatives. researchgate.net

One area of interest is in the development of inhibitors for enzymes involved in disease pathogenesis. For example, imidazolidine-2,4-dione derivatives have been investigated as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a target for autoimmune diseases. nih.gov Similarly, the imidazolidin-2-one scaffold could be explored for its potential to inhibit other enzymes, such as kinases or proteases, which are implicated in cancer and other diseases. The pyridine (B92270) moiety in this compound can also play a crucial role in target binding through hydrogen bonding and other interactions. openmedicinalchemistryjournal.com

Integration of Advanced Computational Methodologies in Compound Design and Optimization

Advanced computational methodologies are becoming indispensable in modern drug discovery for the rational design and optimization of new compounds. nih.gov For the this compound scaffold, these methods can be applied to predict the binding modes of its derivatives to biological targets, understand structure-activity relationships, and guide the design of new analogues with improved potency and selectivity. researchgate.net

Molecular docking studies can be used to simulate the interaction of this compound derivatives with the active sites of known and predicted biological targets. researchgate.net This can provide insights into the key interactions that govern binding affinity and selectivity. For example, quantum chemistry calculations have been used to rationalize the regioselectivity of synthetic reactions leading to substituted imidazolidinones. openmedicinalchemistryjournal.com

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of imidazolidin-2-one derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds and prioritize them for synthesis and testing. The integration of these computational tools will accelerate the optimization of this compound as a lead scaffold for drug discovery.

Development of Multi-Target Directed Ligands Incorporating the Imidazolidin-2-one Core

The multifactorial nature of many complex diseases, such as neurodegenerative disorders and cancer, has spurred interest in the development of multi-target directed ligands (MTDLs). nih.gov These are single molecules designed to interact with multiple biological targets simultaneously, potentially offering enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The this compound scaffold, with its potential for diversification at multiple positions, is an attractive core for the design of MTDLs.

By combining the imidazolidin-2-one core with other pharmacophores known to interact with different targets, novel MTDLs can be designed. For example, by incorporating fragments that target enzymes involved in neuroinflammation or oxidative stress, derivatives of this compound could be developed as potential treatments for neurodegenerative diseases. In silico screening and design can play a crucial role in identifying promising MTDL candidates. nih.gov

Applications in Chemical Biology and Mechanistic Studies beyond Initial Screening

Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable tools in chemical biology to probe biological processes. By functionalizing the scaffold with reporter groups, such as fluorescent dyes or affinity tags, chemical probes can be developed to study the localization, dynamics, and interactions of their biological targets within living cells.

These probes can be instrumental in validating novel biological targets and elucidating the mechanism of action of imidazolidin-2-one-based compounds. For instance, a fluorescently labeled derivative of this compound could be used to visualize its binding to specific receptors or enzymes in real-time, providing crucial information about its cellular behavior. Mechanistic studies using such tools can go beyond simple binding assays and provide a deeper understanding of the downstream effects of target engagement.

Sustainable and Green Chemistry Approaches in Imidazolidin-2-one Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally friendly and sustainable processes. mdpi.com Future research on the synthesis of this compound will likely focus on adopting these principles.

This includes the use of greener solvents, catalysts, and reaction conditions. For example, the use of carbon dioxide as a C1 source for the carbonylation of diamines is a highly attractive green alternative to toxic reagents like phosgene (B1210022). nih.gov Catalytic methods, particularly those using earth-abundant and non-toxic metals or organocatalysts, are also a key focus. nih.govmdpi.com The development of continuous-flow synthesis methods can also contribute to a more sustainable production of these compounds by improving efficiency and reducing waste. The application of these green chemistry approaches will be crucial for the large-scale and environmentally responsible synthesis of this compound and its derivatives for future applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[(Pyridin-3-yl)methyl]imidazolidin-2-one?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a pyridinylmethyl group is introduced to the imidazolidinone core using reductive amination or alkylation. describes a pathway starting with 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one, followed by N-acylation to generate derivatives. Similarly, substituent variations (e.g., halogenated pyridines) are achieved via Suzuki-Miyaura coupling or palladium-catalyzed cross-coupling reactions .
  • Key Considerations : Reaction conditions (e.g., temperature, catalysts like Pd(PPh₃)₄) must be optimized to avoid side products like over-alkylation or decomposition.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirms regiochemistry of substituents on the pyridine and imidazolidinone rings. For instance, aromatic protons in pyridine appear as distinct doublets (δ 7.5–8.5 ppm), while imidazolidinone carbonyl carbons resonate near 160–170 ppm .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the urea moiety) .
  • HRMS : Validates molecular formula and isotopic patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or heteroatom substitution) impact the compound’s biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare derivatives like 1-(3-chlorophenyl)-5-(pyridin-3-yl)imidazolidin-2-one (D31) with non-halogenated analogs. demonstrates that electron-withdrawing groups (e.g., Cl) enhance antibacterial activity by improving target binding (e.g., MurA enzyme inhibition).
  • In Silico Docking : Use software like AutoDock to predict interactions with biological targets (e.g., bacterial enzymes or kinase domains). Pyridine’s nitrogen atoms often participate in hydrogen bonding .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Employ SHELX programs (e.g., SHELXL) for structure refinement. highlights SHELX’s robustness in resolving torsional angles and hydrogen-bonding networks, critical for confirming the imidazolidinone ring’s planar geometry and substituent orientation .
  • Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized structures to identify deviations caused by crystal packing effects.

Q. How should researchers address contradictory data in biological assays (e.g., variable antimicrobial activity across studies)?

  • Methodology :

  • Replicate Assays : Control variables like bacterial strain (Gram-positive vs. Gram-negative), compound solubility (use DMSO/water mixtures), and incubation time. notes that imidazolidinone derivatives show activity against S. aureus but not E. coli, likely due to membrane permeability differences.
  • Synergistic Studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to enhance efficacy .

Methodological Challenges and Solutions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Solutions :

  • Stepwise Monitoring : Use TLC or LC-MS to track intermediate formation (e.g., amine intermediates in reductive amination).
  • Protecting Groups : Temporarily block reactive sites (e.g., pyridine nitrogen) during alkylation to prevent side reactions .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolyzed imidazolidinone ring).
  • Mass Spectrometry : Identify degradation pathways (e.g., oxidation of the pyridine ring) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[(Pyridin-3-yl)methyl]imidazolidin-2-one
Reactant of Route 2
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1-[(Pyridin-3-yl)methyl]imidazolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.